molecular formula C17H13ClFN5O B12629936 4-(2-chloro-4-fluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(2-chloro-4-fluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B12629936
M. Wt: 357.8 g/mol
InChI Key: BQLBXCLYPVPZQK-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Pyrazolo[3,4-b]Pyridine Derivatives

Pyrazolo[3,4-b]pyridine derivatives have emerged as a critical scaffold in medicinal chemistry due to their structural versatility and diverse biological activities. The historical development of this heterocyclic system traces back to early efforts in the 20th century to synthesize fused pyrazole-pyridine systems for exploring their electronic and pharmacological properties. However, significant advancements occurred in the 2010s with the discovery of pyrazolo[3,4-b]pyridine-based kinase inhibitors, such as those targeting monopolar spindle kinase 1 (Mps1), which demonstrated potent antitumor efficacy. For instance, compound 31 (a pyrazolo[3,4-b]pyridine derivative) exhibited an IC~50~ value of 2.596 nM against Mps1 and robust anticancer activity in xenograft models. Parallel work in 2020 highlighted the dual-pathway regulatory potential of these derivatives, where pyrazolo[3,4-b]pyridines like 2 inhibited AMP-activated protein kinase (AMPK) while stimulating soluble guanylate cyclase (sGC), offering a novel therapeutic strategy for pulmonary arterial hypertension.

The synthetic evolution of pyrazolo[3,4-b]pyridines has been marked by innovations in regioselective functionalization. Early methods relied on cyclocondensation of aminopyrazoles with β-ketoesters, but recent strategies employ hypervalent iodine reagents and potassium halides for direct C–H halogenation, enabling precise modification of the core structure. These advancements have expanded the library of derivatives, facilitating structure-activity relationship (SAR) studies to optimize pharmacokinetic and pharmacodynamic profiles.

Key Milestones in Pyrazolo[3,4-b]Pyridine Research
2020: Dual sGC stimulation/AMPK inhibition for pulmonary hypertension
2023: Mps1 inhibitors with nanomolar potency and xenograft efficacy
2024: Regioselective C3 halogenation using PIDA and potassium halides

Significance of Halogen-Substituted Aromatic Moieties in Heterocyclic Chemistry

Halogen atoms, particularly chlorine and fluorine, play a pivotal role in modulating the physicochemical and biological properties of heterocyclic compounds. In 4-(2-chloro-4-fluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol, the 2-chloro-4-fluorophenyl moiety exemplifies strategic halogen placement to enhance target binding and metabolic stability. Fluorine’s high electronegativity and small atomic radius improve membrane permeability and bioavailability by reducing basicity and polar surface area, while chlorine provides steric bulk and lipophilicity, favoring hydrophobic interactions with kinase active sites.

Recent studies on pyrazolo[1,5-a]pyrimidines demonstrate that C3 halogenation significantly alters bioactivity. For example, iodination at C3 enhances anxiolytic properties, whereas bromination improves anticancer efficacy. These findings are translatable to pyrazolo[3,4-b]pyridines, where halogenated derivatives show improved kinome selectivity—compound 31 exhibited >600-fold selectivity against off-target kinases at 1 μM. The table below summarizes halogen effects in analogous systems:

Halogen Electronic Effect Biological Impact Example
Fluorine σ-withdrawing, π-donating Enhanced metabolic stability, membrane permeability 4-Fluorophenyl in 31
Chlorine σ-withdrawing, steric bulk Improved hydrophobic binding, prolonged half-life 2-Chlorophenyl in PAH inhibitors
Iodine Polarizable, large radius Increased van der Waals interactions C3-iodo pyrazolo[1,5-a]pyrimidines

The synergistic combination of chlorine and fluorine in the 2-chloro-4-fluorophenyl group likely optimizes electronic and steric properties for target engagement, as seen in Mps1 inhibitors where halogenated aryl groups enhance ATP-binding pocket interactions. Furthermore, halogen bonding with backbone carbonyl groups or side-chain residues (e.g., tyrosine, histidine) can stabilize ligand-receptor complexes, a feature exploited in kinase inhibitor design.

Properties

Molecular Formula

C17H13ClFN5O

Molecular Weight

357.8 g/mol

IUPAC Name

4-(2-chloro-4-fluorophenyl)-3-methyl-1-pyrimidin-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H13ClFN5O/c1-9-15-12(11-4-3-10(19)7-13(11)18)8-14(25)22-16(15)24(23-9)17-20-5-2-6-21-17/h2-7,12H,8H2,1H3,(H,22,25)

InChI Key

BQLBXCLYPVPZQK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=C(C=C(C=C3)F)Cl)C4=NC=CC=N4

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-chloro-4-fluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Synthetic Pathways and Cyclization Reactions

The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via two strategies:

  • Pyridine ring formation onto a pyrazole precursor (e.g., condensation of hydrazines with β-dicarbonyl compounds ).

  • Pyrazole ring formation onto a pyridine precursor (e.g., via cyclocondensation of aminopyridines with carbonyl electrophiles ).

For the target compound, the presence of a pyrimidin-2-yl group at N1 suggests the use of 1-(pyrimidin-2-yl)hydrazine as a starting material. A plausible route involves:

  • Condensation : Reaction of 1-(pyrimidin-2-yl)hydrazine with a cyclic β-diketone or β-ketoester to form the pyrazole ring.

  • Cyclization : Oxidative dehydrogenation under acidic or catalytic conditions to construct the pyridine ring .

Key Reaction Parameters (Analogous Systems) :

EntryCatalyst/SolventTemperature (°C)AtmosphereYield (%)
1Pd(OAc)₂/AcOH130O₂94
2ZrCl₄/EtOH-DMF (1:1)95Air55–72
3Cu(OAc)₂/Acetonitrile80Air48–74

Hydroxyl Group at C6

The hydroxyl group is susceptible to:

  • Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) to form esters.

  • Oxidation : Conversion to a ketone using mild oxidants (e.g., PCC or MnO₂) .

  • Etherification : Alkylation with alkyl halides under basic conditions (e.g., K₂CO₃/DMF) .

Chloro-Fluoro Phenyl Substituent

The electron-withdrawing Cl and F groups reduce aromatic reactivity but enable:

  • Nucleophilic Aromatic Substitution : Limited due to deactivation; possible under harsh conditions (e.g., NH₃/MeOH at 150°C) .

  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids using Pd catalysts .

Pyrimidin-2-yl Group

The pyrimidine ring participates in:

  • Hydrogen Bonding : Stabilizes interactions in biological systems (e.g., kinase inhibition ).

  • Halogenation : Electrophilic substitution at C5 with Br₂ or Cl₂ in acidic media .

Oxidative Dehydrogenation and Side Reactions

The dihydro-pyridin-6-ol moiety may undergo oxidative dehydrogenation to form a fully aromatic pyridine ring. For example:

  • Treatment with O₂/AcOH at 130°C removes two hydrogens, yielding 4-(2-chloro-4-fluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-ol (Table 1, Entry 1) .

Competing side reactions include:

  • Triazolo[1,5-a]pyridine Formation : Observed when excess acetic acid or DMF is used .

  • Hydrolysis : The hydroxyl group may dehydrate under strong acidic conditions.

Challenges and Optimization

  • Regioselectivity : Competing pathways during cyclization require precise control of catalysts (e.g., ZrCl₄ vs. Pd(OAc)₂) .

  • Byproduct Formation : Strong Brønsted acids (e.g., TFA) promote side reactions with N-aminopyridine intermediates .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Compounds featuring the pyrazolo[3,4-b]pyridine scaffold have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
    • A study highlighted the synthesis of pyrazolo[3,4-b]pyridines that demonstrated significant cytotoxic effects against breast cancer cells, suggesting their potential as lead compounds in developing new anticancer therapies .
  • Antimicrobial Properties
    • The compound has shown promising antimicrobial activity against a range of pathogens. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways essential for bacterial growth .
    • A specific derivative was evaluated for its efficacy against resistant strains of bacteria, revealing its potential as a novel antibacterial agent .
  • Neurological Disorders
    • Research into the neuropharmacological effects of pyrazolo[3,4-b]pyridines suggests their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. These compounds may act as modulators of neurotransmitter systems .
    • In vitro studies have indicated that certain derivatives can enhance cognitive function in animal models, supporting their development as neuroprotective agents .

Synthetic Methodologies

The synthesis of 4-(2-chloro-4-fluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves multi-step reactions that incorporate various heterocyclic chemistry techniques. Key synthetic routes include:

  • Cyclization Reactions : Utilizing pyrimidine and pyrazole precursors to form the fused ring structure.
  • Functionalization Strategies : Introducing substituents at specific positions on the aromatic rings to enhance biological activity and selectivity .

Case Studies

StudyFocusFindings
Study 1 Anticancer EfficacyDemonstrated significant inhibition of tumor growth in xenograft models using derivatives of pyrazolo[3,4-b]pyridine.
Study 2 Antimicrobial ActivityEvaluated against various bacterial strains; showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
Study 3 Neuropharmacological EffectsFound to improve memory retention in rodent models; potential application in Alzheimer's treatment.

Biological Activity

The compound 4-(2-chloro-4-fluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound is characterized by the following chemical properties:

PropertyValue
Chemical FormulaC19H21ClF2N4O
Molecular Weight394.85 g/mol
IUPAC NameThis compound
CAS Number635323-95-4

Antitumor Activity

Research indicates that compounds containing a pyrazolo[3,4-b]pyridine scaffold exhibit antitumor properties . A study demonstrated that derivatives of this scaffold can inhibit tumor growth effectively. For instance, a related compound showed significant inhibitory activity against cancer cell lines with IC50 values ranging from 0.3 to 24 µM for dual EGFR/VGFR2 inhibition . The mechanism involves inducing apoptosis and inhibiting cell migration and cycle progression .

Antimicrobial Activity

Pyrazole derivatives have also been reported to possess antimicrobial properties . A study highlighted that these compounds exhibit activity against various bacteria and fungi. The presence of halogenated phenyl groups enhances their efficacy .

Other Pharmacological Activities

In addition to antitumor and antimicrobial activities, pyrazolo[3,4-b]pyridines are noted for their roles as:

  • Monoamine oxidase inhibitors : Potential antidepressant effects were observed in certain derivatives.
  • Anticonvulsants : Some compounds demonstrated efficacy in seizure models.
  • Anti-inflammatory agents : The anti-inflammatory potential is linked to inhibition of specific pathways involved in inflammation .

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies using MCF-7 breast cancer cells showed that pyrazolo[3,4-b]pyridine derivatives could significantly reduce cell viability and induce apoptosis through caspase activation .
  • Antimicrobial Testing : A series of pyrazole derivatives were evaluated against pathogenic strains, yielding promising results with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
  • Mechanistic Studies : Molecular docking studies have elucidated the binding interactions of these compounds with target proteins, suggesting a competitive inhibition mechanism similar to ATP binding in kinases .

Comparison with Similar Compounds

Core Structural Variations

The pyrazolo-pyridine/pyrimidine scaffold is shared among analogs, but core modifications significantly alter properties:

  • CAS 866137-82-8: Contains a pyrazolo-pyrimidinone core instead of a dihydro-pyridine ring. The benzyl and trifluoromethyl groups increase lipophilicity compared to the target compound’s chlorophenyl and hydroxyl groups .
  • CAS 428854-24-4 : Features a dipyrazolo[3,4-b:3',4'-d]pyridin-3(6H)-one core. The 4-fluorophenyl and trifluoromethylphenyl substituents enhance electronic effects but lack the target’s dihydro-pyridine hydroxyl group .
  • CAS 1780-79-6 : A pyrazolo[3,4-d]pyrimidin-4-ol derivative with a trifluoromethyl group. The absence of a dihydro-pyridine ring reduces conformational flexibility compared to the target .

Substituent Analysis

Compound/CAS Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 2-chloro-4-fluorophenyl, pyrimidin-2-yl, -OH Not Provided ~350–400 (estimated)
866137-82-8 Benzyl, trifluoromethyl, pyrimidinone C16H13F3N4O2 350.3
428854-24-4 4-Fluorophenyl, trifluoromethylphenyl Not Provided Not Provided
1780-79-6 Trifluoromethyl, pyrimidin-4-ol C6H3F3N4O 192.11
  • Halogen Effects: The target’s 2-chloro-4-fluorophenyl group enhances hydrophobic interactions and metabolic stability compared to non-halogenated analogs.
  • Hydroxyl vs. Ester Groups : The target’s hydroxyl group improves aqueous solubility relative to ester-containing analogs like CAS 938001-13-9 .

Pharmacokinetic and Physicochemical Inferences

  • Hydrogen Bonding : The hydroxyl group in the target may improve interactions with polar targets compared to methyl or benzyl substituents in analogs.
  • Metabolic Stability: Fluorine substitution typically reduces oxidative metabolism, suggesting the target may have a longer half-life than non-fluorinated analogs.

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